
N-isobutyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-isobutyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
N-isobutyl-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-isobutyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as pancreatic lipase by binding to the active site and preventing substrate access.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Molecular Targets: Targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the isobutyl and amide groups.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Scopoletin: A coumarin derivative with hydroxyl and methoxy groups.
Uniqueness: N-isobutyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isobutyl and amide groups contribute to its enzyme inhibitory properties and potential therapeutic applications .
Properties
CAS No. |
1846-84-0 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-9(2)8-15-13(16)11-7-10-5-3-4-6-12(10)18-14(11)17/h3-7,9H,8H2,1-2H3,(H,15,16) |
InChI Key |
BKVFDOZWDVAMFZ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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